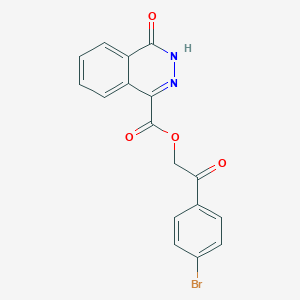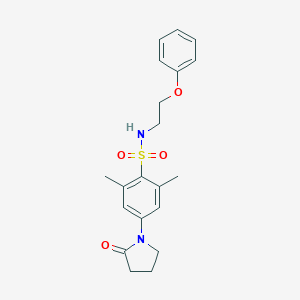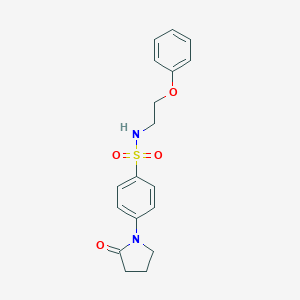![molecular formula C9H13NO4S B299693 Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B299693.png)
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a thiophene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate reduces the production of inflammatory mediators and thereby exhibits anti-inflammatory properties. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential as an anti-diabetic agent. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate reduces the production of inflammatory mediators by inhibiting COX-2 activity. It also induces apoptosis in cancer cells by activating the caspase pathway. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been shown to lower blood glucose levels in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has several advantages for lab experiments. It is a relatively stable compound and can be synthesized using various methods. It exhibits anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for drug development. However, there are also limitations to using Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate in lab experiments. Its mechanism of action is not fully understood, and its pharmacological properties require further investigation.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate. One direction is to investigate its potential as an anti-diabetic agent. Another direction is to study its mechanism of action in more detail. Further research is also needed to determine the optimal dosage and administration of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate for its potential use as a drug. Additionally, the synthesis of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate using green chemistry methods could be explored.
Synthesemethoden
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-amino-4-methyl-3-thiophenecarboxylic acid with formaldehyde and methanol in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methyl-3-thiophenecarboxylic acid with paraformaldehyde and methanol in the presence of a catalyst. The synthesis of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has also been achieved using microwave irradiation.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential as an anti-diabetic agent. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Eigenschaften
Molekularformel |
C9H13NO4S |
|---|---|
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H13NO4S/c1-4-5(8(11)13-2)7(10)15-6(4)9(12)14-3/h9,12H,10H2,1-3H3 |
InChI-Schlüssel |
SXRRVBAHUXYWON-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(O)OC |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)


![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)

![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)

amino]butanoic acid](/img/structure/B299624.png)
![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)

![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)